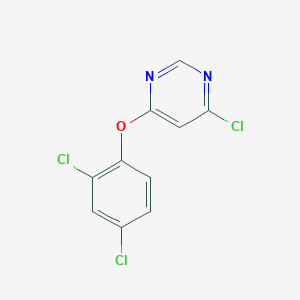
4-(2,4-Dichlorophenoxy)-6-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenoxy group and an additional chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-6-chloropyrimidine typically involves the reaction of 2,4-dichlorophenol with a suitable pyrimidine precursor. One common method includes the nucleophilic aromatic substitution reaction where 2,4-dichlorophenol reacts with 6-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenoxy and pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted pyrimidines and phenoxy derivatives.
Oxidation Products: Oxidized forms of the compound with additional functional groups.
Reduction Products: Reduced forms with fewer chlorine atoms or altered ring structures.
Coupling Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxy structure.
6-Chloropyrimidine: A simpler pyrimidine derivative without the phenoxy group.
2,4-Dichlorophenol: A precursor in the synthesis of various chlorinated organic compounds.
Uniqueness
4-(2,4-Dichlorophenoxy)-6-chloropyrimidine is unique due to the combination of the phenoxy and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H5Cl3N2O |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
4-chloro-6-(2,4-dichlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-2-8(7(12)3-6)16-10-4-9(13)14-5-15-10/h1-5H |
InChI Key |
NSCJTDRXKMUXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















